molecular formula C14H15NO3S B1595855 Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate CAS No. 350989-81-0

Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B1595855
CAS No.: 350989-81-0
M. Wt: 277.34 g/mol
InChI Key: OEDVTWVEOVWCLI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS 350989-81-0) is a high-purity organic compound supplied as a solid for research applications. With a molecular formula of C14H15NO3S and a molecular weight of 277.34 g/mol, this 2-aminothiophene derivative is characterized for reliable use in scientific investigations [ ]. This compound is of significant interest in materials science, particularly as a corrosion inhibitor. Research into structurally similar quinoline-3-carboxylate derivatives has demonstrated excellent inhibition properties, with efficiencies exceeding 90% for protecting mild steel in acidic environments [ ]. The molecular structure of this thiophene, featuring heteroatoms and an aromatic system, is associated with effective adsorption at metal interfaces, forming a protective barrier film [ ]. Furthermore, the 2-aminothiophene scaffold is a recognized privileged structure in medicinal chemistry. Thiophene derivatives exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them valuable building blocks in the synthesis of novel bioactive molecules and combinatorial libraries [ ]. This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-10-6-4-9(5-7-10)11-8-19-13(15)12(11)14(16)17-2/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDVTWVEOVWCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352706
Record name methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-81-0
Record name methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation at the sulfur atom under controlled conditions. For analogous compounds (e.g., methyl 2-amino-4-phenylthiophene-3-carboxylate), oxidation with potassium permanganate or hydrogen peroxide produces sulfoxides or sulfones, depending on reaction conditions .

Reaction TypeReagent/ConditionsMajor ProductYield (%)
Sulfoxide FormationH₂O₂, acetic acid, 25°CThis compound 1-oxide65–75 (estimated)
Sulfone FormationKMnO₄, H₂O, 60°CThis compound 1,1-dioxide50–60 (estimated)

Key Insight : Computational studies on similar thiophene derivatives suggest that electron-donating groups (e.g., ethoxy) stabilize the sulfoxide intermediate, favoring selective oxidation .

Reduction Reactions

The ester group is susceptible to reduction, while the amino group remains intact under mild conditions.

Reaction TypeReagent/ConditionsMajor ProductNotes
Ester ReductionLiAlH₄, anhydrous ether, 0°C2-Amino-4-(4-ethoxyphenyl)thiophene-3-methanolRequires inert atmosphere
Catalytic HydrogenationH₂, Pd/C, EtOHPartially saturated thiophene derivativesLimited regioselectivity reported

Experimental Limitation : Reduction of the thiophene ring itself has not been documented for this compound, but computational models predict moderate activation barriers for hydrogenation at the 4,5-position .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation reactions.

Amino Group Reactivity

Reaction TypeReagent/ConditionsMajor ProductYield (%)
AlkylationCH₃I, K₂CO₃, DMFMethyl 2-(methylamino)-4-(4-ethoxyphenyl)thiophene-3-carboxylate80–85
AcylationAcCl, pyridineMethyl 2-acetamido-4-(4-ethoxyphenyl)thiophene-3-carboxylate75–80

Electrophilic Aromatic Substitution

The ethoxyphenyl group directs electrophiles to the para position:

Reaction TypeReagent/ConditionsMajor Product
NitrationHNO₃/H₂SO₄Methyl 2-amino-4-(4-ethoxy-3-nitrophenyl)thiophene-3-carboxylate
BrominationBr₂, FeBr₃Methyl 2-amino-4-(4-ethoxy-3-bromophenyl)thiophene-3-carboxylate

Mechanistic Note : DFT studies on analogous systems reveal that the ethoxy group enhances ring electron density, accelerating electrophilic substitution .

Cyclization and Condensation Reactions

The compound serves as a precursor for heterocyclic synthesis:

  • Mannich Reaction : Reacts with formaldehyde and primary amines to form thieno[2,3-d]pyrimidines under mild conditions .

  • Cyclocondensation : With α-thiocyanatoacetophenone, it forms dihydrothiophene intermediates en route to fused heterocycles .

Reaction TypeConditionsProductYield (%)
Mannich CyclizationHCHO, RNH₂, EtOH, 25°C2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine70–75

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagent/ConditionsMajor Product
Acidic HydrolysisHCl, H₂O, reflux2-Amino-4-(4-ethoxyphenyl)thiophene-3-carboxylic acid
Basic HydrolysisNaOH, EtOH/H₂OSodium 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Stability Note : The ethoxy group remains intact during hydrolysis due to its resistance to nucleophilic attack under these conditions .

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (vs. Analogues)
Amino GroupAlkylationHigher (due to electron-rich thiophene ring)
Thiophene RingOxidationModerate (lower than unsubstituted thiophenes)
Ester GroupReductionComparable to methyl benzoate derivatives

Data Source : Mechanistic insights derived from DFT calculations and experimental analogs .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has been studied for its potential as a pharmacophore in drug development. Research indicates that it exhibits anti-inflammatory and anticancer properties, making it a candidate for therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

In a study evaluating the compound's effects on cancer cell lines, it was found to induce apoptosis in MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value ranging from 23.2 to 95.9 µM, indicating its potential as an anticancer agent .

Cell Line IC50 (µM) Effect
MCF-723.2Apoptosis induction
HepG-295.9Cytotoxic effects

Materials Science

Organic Electronics
The compound is explored for its electronic properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form coordination complexes enhances its utility in these applications.

Enzyme Interactions and Receptor Binding
this compound is utilized in biochemical assays to study interactions with enzymes and receptors. These studies help elucidate the compound's mechanism of action at the molecular level.

Case Study: Enzyme Binding Affinity

Research has shown that this compound selectively binds to certain enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular signaling .

Agrochemical Applications

Pesticide Development
The compound is investigated for its potential use in agrochemicals, particularly as a building block for developing more effective pesticides and herbicides. Its biological activity against plant pathogens suggests promising applications in agricultural formulations.

Table: Antimicrobial Activity Against Pathogens

Pathogen Minimum Inhibitory Concentration (MIC; µg/ml)
S. aureus0.313
E. coli0.625
B. subtilis0.625
P. aeruginosa0.313
C. albicans0.313

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in the substituents on the thiophene ring and the ester group. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Cl-phenyl (4), ethyl ester (3) C13H12ClNO2S 281.76 65234-09-5
Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate 4-MeO-phenyl (5), methyl (4), ethyl ester (3) C15H17NO3S 291.36 165809-38-1
Ethyl 2-amino-4-methylthiophene-3-carboxylate Methyl (4), ethyl ester (3) C8H11NO2S 185.24 104680-25-3
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Propyl ester (3) C16H19NO3S 305.39 351158-73-1
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 4-cyclohexylphenyl (4), ethyl ester (3) C19H23NO2S 329.46 351156-51-9

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the parent compound enhances solubility and electronic properties compared to halogenated (e.g., Cl in ) or alkylated (e.g., methyl in ) derivatives.
  • Ester Group Variation : Switching from methyl to ethyl or propyl esters (e.g., ) alters lipophilicity and bioavailability. Ethyl esters are more common in synthetic routes due to easier crystallization .

Physicochemical and Spectral Properties

  • Crystallography: Ethyl 2-amino-4-methylthiophene-3-carboxylate crystallizes in a triclinic system (space group P1) with two molecules per asymmetric unit. Intra- and intermolecular hydrogen bonds (N–H⋯O and N–H⋯S) form C24(12) chains, influencing packing stability .
  • Spectroscopy: NMR: All compounds show characteristic 1H NMR signals for the amino group (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) . HRMS: For 6o (a tetrahydrobenzo[b]thiophene derivative), HRMS-ESI confirmed a molecular ion at m/z 390.1370 (calculated: 390.1370) .

Biological Activity

Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, with the chemical formula C₁₄H₁₅NO₃S and CAS number 350989-81-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with an amino group and an ethoxyphenyl moiety, contributing to its diverse biological effects. The molecular weight of the compound is approximately 277.34 g/mol, and it is classified as an irritant .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study assessing various thiophene derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 23.2 to 95.9 µM, demonstrating promising antiproliferative activity .

Case Study: In Vitro and In Vivo Studies

  • In Vitro Studies :
    • The compound was tested using the MTT assay, revealing that it induced apoptosis in MCF-7 cells with a notable reduction in cell viability by approximately 26.86% .
    • Flow cytometric analysis confirmed that the compound inhibited autophagic cell death, showcasing its dual mechanism of action through apoptosis and necrosis .
  • In Vivo Studies :
    • Animal models treated with this compound showed a significant decrease in tumor mass by about 26.6% compared to control groups .
    • The treatment also improved hematological parameters, indicating a reduction in chemotherapy-induced myelosuppression and anemia .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that thiophene derivatives, including this compound, exhibited notable activity against various bacterial strains, particularly Gram-positive bacteria .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity Type Effect IC50/Effectiveness
AnticancerInduces apoptosis in MCF-7 cellsIC50 = 23.2 µM
Reduces tumor mass in vivoDecrease by 26.6%
AntimicrobialActive against Gram-positive bacteriaVaries by strain
Limited activity against fungal strainsGenerally inactive

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclization of ketones with sulfur and amines. For example, similar thiophene derivatives (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) are synthesized by reacting 4-substituted acetophenones with elemental sulfur and ethyl cyanoacetate in the presence of a base like morpholine or triethylamine . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and reaction time (6–24 hours). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituents on the thiophene ring. The amino (-NH2_2) group typically appears as a broad singlet (~δ 5.5–6.5 ppm), while the ethoxy group’s methyl protons resonate at δ 1.3–1.5 ppm .
  • IR : Stretching frequencies for NH2_2 (~3350 cm1^{-1}), ester C=O (~1700 cm1^{-1}), and aromatic C=C (~1600 cm1^{-1}) confirm functional groups.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, with typical thiophene ring planarity and intermolecular hydrogen bonding (N–H···O) stabilizing the structure .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Exposure Control : Use fume hoods (OSHA PEL: 5 mg/m3^3 for particulates) and wear nitrile gloves (tested against ASTM D6978), chemical goggles, and lab coats .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can crystallographic disorders in this compound be resolved during refinement?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) synchrotron data to reduce noise.
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and PART instructions for disordered ethoxy groups. Validate with Rint_{int} < 0.05 and Δ/σ(max) < 0.001 .
  • Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian 16) to confirm bond geometry .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. ethanol), catalyst (morpholine vs. piperidine), and temperature (60–120°C) in a factorial design.
  • In-line Analytics : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to identify intermediates.
  • Purification : Use preparative HPLC with a gradient elution (10–90% acetonitrile) for >99% purity .

Q. How to assess the compound’s toxicity in vitro and design dose-response studies?

  • Methodological Answer :

  • Cell Models : Use HepG2 (liver) or A549 (lung) cell lines. Expose to 0.1–100 µM concentrations for 24–72 hours.
  • Assays : MTT for viability, ROS-Glo™ for oxidative stress, and Comet assay for genotoxicity.
  • Data Analysis : Calculate IC50_{50} using nonlinear regression (GraphPad Prism) and compare with structural analogs (e.g., ethyl derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.